molecular formula C43H66N8O11S B606991 DCG04 CAS No. 314263-42-8

DCG04

Cat. No. B606991
M. Wt: 903.106
InChI Key: MHOVYDVXSWUHAZ-NNBHGYTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DCG04 is a multivalent ligand for the mannose-6-phosphate receptor . It is used for endolysosomal targeting of an activity-based probe . DCG04 is an activity-based probe for cysteine cathepsins, which enables fluorescent readout of its receptor-targeting properties .


Molecular Structure Analysis

The molecular formula of DCG04 is C43H66N8O11S . Its molecular weight is 903.11 . The exact mass is 902.46 . The InChi Key is MHOVYDVXSWUHAZ-NNBHGYTGSA-N .


Physical And Chemical Properties Analysis

DCG04 is a white to off-white solid powder . It is soluble in DMSO .

Scientific Research Applications

  • "Dynamic consent: a patient interface for twenty-first century research networks" discusses the transformation of biomedical research through information technologies and proposes a new approach to consent designed for modern research landscapes (Kaye et al., 2014).

  • "Novel Murine Dendritic Cell Lines: A Powerful Auxiliary Tool for Dendritic Cell Research" reports the generation of new murine dendritic cell lines, which have the potential to serve as an important tool for dendritic cell research (Marraco et al., 2012).

  • "Induction of apoptosis and G2/M cell cycle arrest by DCC" explores the biological function of the DCC protein in tumor cells, suggesting mechanisms by which DCC suppresses tumorigenesis (Chen et al., 1999).

Safety And Hazards

According to the safety data sheet, DCG04 is for research use only and not for medicinal, household, or other uses . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, move the victim into fresh air . If swallowed, rinse mouth with water and do not induce vomiting .

Future Directions

One paper suggests that DCG04 could be used to investigate the role of cathepsin B in mediating radiation resistance in cancer cells . This indicates that DCG04 could have potential applications in cancer research, particularly in studying mechanisms of radiation resistance.

properties

IUPAC Name

ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)/t28-,29-,30-,31?,32?,35?,36?,37?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOVYDVXSWUHAZ-NNBHGYTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C(O1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66N8O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744271
Record name N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

903.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71296083

CAS RN

314263-42-8
Record name N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
106
Citations
R Chandramohanadas, PH Davis, DP Beiting… - science, 2009 - science.org
… falciparum, DCG04 (a biotinylated derivative of the nonspecific … falciparum cultures with DCG04 revealed a specific block in … as DCG04 for affinity purification of the relevant enzyme(s). …
Number of citations: 192 www.science.org
M Aufy, RF Abdelaziz, AM Hussein, N Topcagic… - International Journal of …, 2023 - mdpi.com
… The approachability of the active sites of cysteine cathepsins to the activity-based probe DCG04 was investigated. DCG04 was initially intended to be a selective activity-based probe of …
Number of citations: 3 www.mdpi.com
JP Briner - Quaternary Geochronology, 2009 - Elsevier
… (B) Surface of Dry Creek Gulch moraine where pebbles were collected for sample DCG04-5. (C) Surface of Pine Creek valley moraine crest where pebbles were collected for sample …
Number of citations: 55 www.sciencedirect.com
A Latorre, S Rodríguez, FV González… - The Journal of …, 2015 - ACS Publications
… DCG04-BodipyFL-sensitive cathepsins. Compound 10 is a more selective inhibitor than DCG04-… Compounds 10 and 14 are able to outcompete the DCG04-BodipyFL inhibitor, and we …
Number of citations: 5 pubs.acs.org
RF Abdelaziz, AM Hussein, MH Kotob, C Weiss… - International Journal of …, 2023 - mdpi.com
… of cysteine caths by DCG04. (A) Active-site labelling with DCG04. Protein samples were … Radiation treatment influence on the active site labelling of cysteine caths by DCG04. (A) …
Number of citations: 3 www.mdpi.com
LAR Carvalho, GJL Bernardes - ChemMedChem, 2022 - Wiley Online Library
… DCG04, and the patterns of cysteine protease activity were analyzed. A biotinylated DCG04 … with the calpain activity patterns detected by the ABP DCG04. In calpain-1-depleted cells, …
T Shindo - 2010 - kups.ub.uni-koeln.de
DCG-04 is a biotinylated derivative of cysteine protease inhibitor E-64, which irreversibly reacts with papain-like cysteine proteases (PLCPs) when these proteases are active. Using …
Number of citations: 5 kups.ub.uni-koeln.de
PS Doyle, YM Zhou, I Hsieh, DC Greenbaum… - PLoS …, 2011 - journals.plos.org
… The iodinated probe DCG04, allowed the specific identification of mature, active cruzain only in parental WT epimastigotes following SDS-PAGE (Figure 1). Cruzain-deficient parasites …
Number of citations: 155 journals.plos.org
SM Abaza - Parasitologists United Journal, 2019 - journals.ekb.eg
… They showed that in vitro addition of DCG04 (a derivative of nonspecific papain family … When CALP-1 depleted erythrocytes were treated with DCG04, parasite kinetics was improved to …
Number of citations: 2 journals.ekb.eg
SC Stolze, E Deu, F Kaschani, N Li, BI Florea… - Chemistry & biology, 2012 - cell.com
… labeling for 1 hr with 1 mM of Cy5-DCG04. The reaction was stopped by boiling the samples … was detected by labeling with 1 mM of Cy5-DCG04 for 1 hr in acetate buffer containing 1% …
Number of citations: 78 www.cell.com

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